N-(3-aminophenyl)sulfonylacetamide

Vue d'ensemble

Description

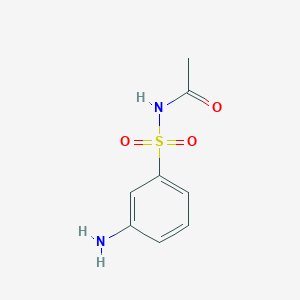

N-(3-aminophenyl)sulfonylacetamide is a useful research compound. Its molecular formula is C8H10N2O3S and its molecular weight is 214.24 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Antimicrobial Activity

N-(3-aminophenyl)sulfonylacetamide has shown significant antimicrobial properties. For instance, studies have demonstrated that sulfonamide derivatives exhibit activity against various pathogens, including Pseudomonas aeruginosa and Clostridium species, which are notorious for causing infections in burn wounds. The compound is particularly effective against Gram-negative bacteria, making it a candidate for treating severe skin infections and ocular conditions such as conjunctivitis .

Antioxidant Properties

Research indicates that metal complexes of sulfonamide derivatives have antioxidant activities. For example, a study synthesized new carboxamide ligands that included N-(4-(N-acetylsulfamoyl)phenyl)-2-benzoyl-3-oxo-3-phenylpropanamide and its metal complexes. These compounds displayed notable antioxidant properties, especially those with zinc and palladium . The antioxidant potential is crucial for developing therapeutic agents that combat oxidative stress-related diseases.

DNA Cleavage Studies

The ability of this compound and its derivatives to interact with DNA has been investigated through agarose gel electrophoresis techniques. Studies have shown that these compounds can cleave plasmid DNA, indicating potential applications in gene therapy and molecular biotechnology . The mechanism involves the interaction of the sulfonamide group with DNA, which could lead to innovative approaches in cancer treatment.

Structure-Activity Relationship (SAR) Studies

SAR studies have been conducted to optimize the efficacy of this compound derivatives against Mycobacterium tuberculosis. A specific derivative was identified as moderately active against this pathogen in various media conditions, highlighting the importance of structural modifications for enhancing biological activity . The findings suggest that the sulfonamide moiety plays a critical role in the compound's interaction with bacterial targets.

Antimicrobial Efficacy

A comparative study on antimicrobial activity was performed using this compound against several microbial strains. The results indicated varying degrees of inhibition, with some derivatives achieving significant inhibition zones against Staphylococcus aureus and Escherichia coli.

| Compound | Microorganism | Inhibition Zone (mm) |

|---|---|---|

| Compound A | Staphylococcus aureus | 15 |

| Compound B | Escherichia coli | 12 |

| Compound C | Pseudomonas aeruginosa | 10 |

Antioxidant Activity

The antioxidant activity was measured using DPPH radical scavenging assays, revealing that certain metal complexes of this compound exhibited higher scavenging rates compared to standard antioxidants.

| Metal Complex | Scavenging Activity (%) |

|---|---|

| Zn(II) | 85 |

| Pd(II) | 78 |

| Cu(II) | 65 |

Propriétés

Formule moléculaire |

C8H10N2O3S |

|---|---|

Poids moléculaire |

214.24 g/mol |

Nom IUPAC |

N-(3-aminophenyl)sulfonylacetamide |

InChI |

InChI=1S/C8H10N2O3S/c1-6(11)10-14(12,13)8-4-2-3-7(9)5-8/h2-5H,9H2,1H3,(H,10,11) |

Clé InChI |

BFLLUSJLDZVACV-UHFFFAOYSA-N |

SMILES |

CC(=O)NS(=O)(=O)C1=CC=CC(=C1)N |

SMILES canonique |

CC(=O)NS(=O)(=O)C1=CC=CC(=C1)N |

Origine du produit |

United States |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.